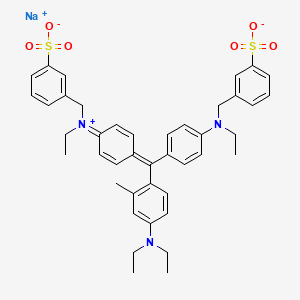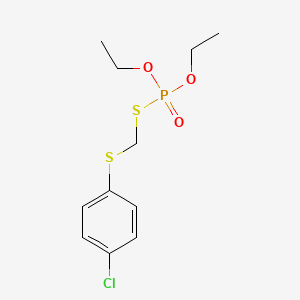
4-(4-Methoxyphenyl)-3-thiosemicarbazide
Overview
Description
Scientific Research Applications
-
4-Methoxybenzyl Alcohol
- Scientific Field : Chemistry, Material Science
- Application Summary : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It also serves as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Methods of Application : The specific methods of application can vary depending on the desired outcome. For instance, it can be used in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
- Results or Outcomes : The outcomes of these applications can range from the creation of new materials (semiconductors, nanosheets, nanocrystals) to the synthesis of new organic compounds .
-
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Scientific Field : Organic Chemistry
- Application Summary : This compound was unexpectedly produced from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
- Methods of Application : The compound was synthesized through the reduction reaction of a heterocyclic thioketone .
- Results or Outcomes : The structure of the new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .
-
4-Methoxyphenyl Acrylate Compounds
- Scientific Field : Biochemistry, Pharmacology
- Application Summary : These compounds have shown antioxidant and cytotoxic effects on certain tumor cell lines, indicating potential for medical applications.
- Methods of Application : The specific methods of application would depend on the context of the research, such as in vitro or in vivo studies.
- Results or Outcomes : The outcomes of these applications could potentially include new treatments or therapies for various diseases.
-
4-Methoxybenzyl Alcohol
- Scientific Field : Chemistry, Material Science
- Application Summary : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It also serves as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Methods of Application : The specific methods of application can vary depending on the desired outcome. For instance, it can be used in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
- Results or Outcomes : The outcomes of these applications can range from the creation of new materials (semiconductors, nanosheets, nanocrystals) to the synthesis of new organic compounds .
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol
- Scientific Field : Organic Chemistry
- Application Summary : These compounds were synthesized via Schiff bases reduction route .
- Methods of Application : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
New Naphthopyrans
- Scientific Field : Organic Chemistry
- Application Summary : These compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [h]indeno [2,1-f]chromen-13-ol .
- Methods of Application : The compounds showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
- Results or Outcomes : They are important for the synthesis of many compounds such as azo dyes and dithiocarbamate .
properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTUQILJEQYQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353172 | |
| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-3-thiosemicarbazide | |
CAS RN |
40207-03-2 | |
| Record name | 4-(4-Methoxyphenyl)thiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 157324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040207032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40207-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















